molecular formula C25H20Cl2 B12612592 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene CAS No. 919348-74-6

7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene

Cat. No.: B12612592
CAS No.: 919348-74-6
M. Wt: 391.3 g/mol
InChI Key: BAGWAZJGSUWMKE-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene is an organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of chloro and phenyl groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and phenylating agents such as phenylmagnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)benzene
  • 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)anthracene

Uniqueness

7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of chloro and phenyl groups, along with the naphthalene core, differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

919348-74-6

Molecular Formula

C25H20Cl2

Molecular Weight

391.3 g/mol

IUPAC Name

7-chloro-4-(4-chlorophenyl)-1-phenyl-2-propan-2-ylnaphthalene

InChI

InChI=1S/C25H20Cl2/c1-16(2)22-15-23(17-8-10-19(26)11-9-17)21-13-12-20(27)14-24(21)25(22)18-6-4-3-5-7-18/h3-16H,1-2H3

InChI Key

BAGWAZJGSUWMKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(C=CC(=C2)Cl)C(=C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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